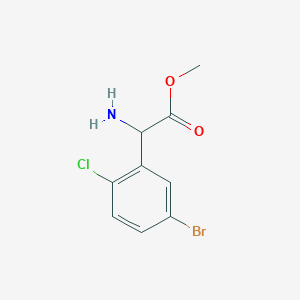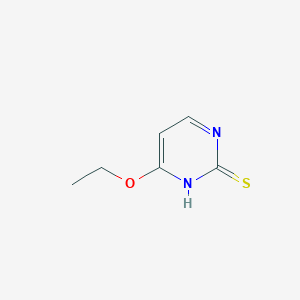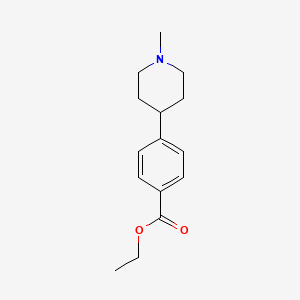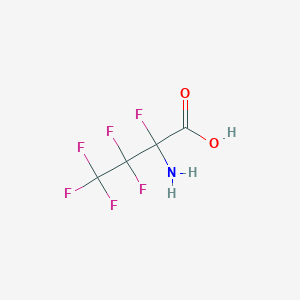![molecular formula C5H3IN4O2 B13116699 8-Iodopyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B13116699.png)
8-Iodopyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Iodopyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione is a heterocyclic compound that features a fused ring system combining pyrazole and triazine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Iodopyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione typically involves the iodination of pyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione. This can be achieved through electrophilic substitution reactions using iodine or iodine monochloride in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive iodine species.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Iodopyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the iodine atom can be oxidized or reduced.
Coupling Reactions: It can engage in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products Formed:
Substitution Products: Derivatives with different functional groups replacing the iodine atom.
Oxidation Products: Compounds with higher oxidation states of iodine.
Reduction Products: Compounds with lower oxidation states of iodine or deiodinated products.
Coupling Products: Biaryl or other coupled structures.
Applications De Recherche Scientifique
8-Iodopyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Investigated for its potential as a pharmacophore in designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as high-performance polymers and explosives
Mécanisme D'action
The mechanism of action of 8-Iodopyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. In materials science, its unique structure can contribute to the stability and performance of the resulting materials.
Comparaison Avec Des Composés Similaires
8-Nitropyrazolo[1,5-a][1,3,5]triazine-2,4,7-triamine: Known for its energetic properties and used in explosives
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione: Utilized in various industrial applications, including as a cross-linking agent
Uniqueness: 8-Iodopyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione stands out due to the presence of the iodine atom, which imparts unique reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound for developing new materials and pharmaceuticals.
Propriétés
Formule moléculaire |
C5H3IN4O2 |
|---|---|
Poids moléculaire |
278.01 g/mol |
Nom IUPAC |
8-iodo-1H-pyrazolo[1,5-a][1,3,5]triazine-2,4-dione |
InChI |
InChI=1S/C5H3IN4O2/c6-2-1-7-10-3(2)8-4(11)9-5(10)12/h1H,(H2,8,9,11,12) |
Clé InChI |
QMKQIWPADKSQMH-UHFFFAOYSA-N |
SMILES canonique |
C1=NN2C(=C1I)NC(=O)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


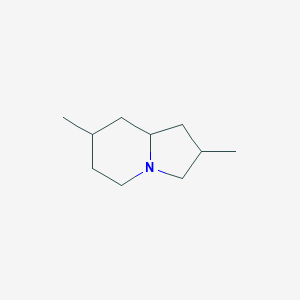
![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)cyclohexanamine](/img/structure/B13116626.png)
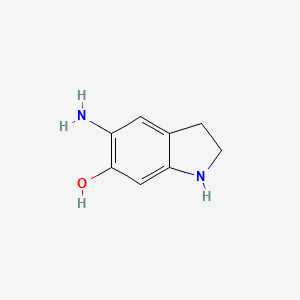
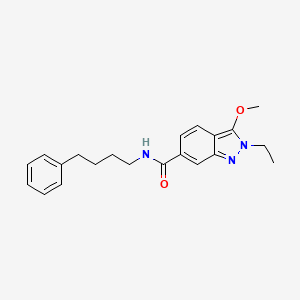
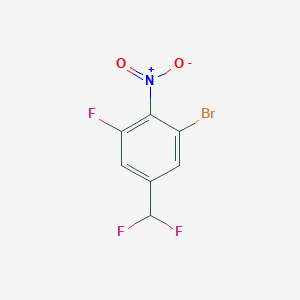
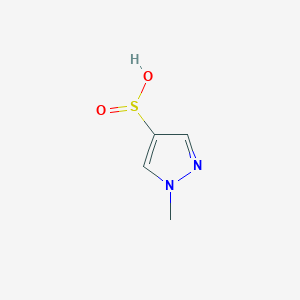
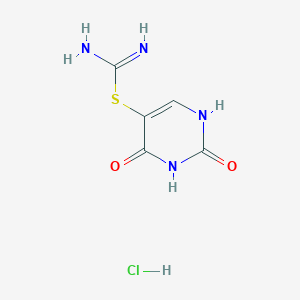
![Methyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13116657.png)
